N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-1,5-diphenylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c23-17-11-13-18(14-12-17)25-22(27)20-15-24-26(19-9-5-2-6-10-19)21(20)16-7-3-1-4-8-16/h1-15H,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMLQUINIYVPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is typically synthesized through cyclocondensation of 1,3-diketones with substituted hydrazines. For example, 1,3-diphenyl-1,3-propanedione reacts with 4-chlorophenylhydrazine hydrochloride under basic conditions (pH 7–8, NaOH) in ethanol to yield 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile as a key intermediate. This step is critical for establishing the substitution pattern at the 1- and 5-positions of the pyrazole ring.
Reaction Conditions :
Amide Bond Formation
The carboxylic acid derivative of the pyrazole core (1,5-diphenyl-1H-pyrazole-4-carboxylic acid ) is coupled with 4-chloroaniline using carbodiimide-based reagents. A representative procedure uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) with triethylamine as a base.
Optimized Protocol :
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Activation : EDCI (1 mmol) and HOBt (1 mmol) are stirred with the carboxylic acid (1 mmol) in DMF at room temperature for 30 minutes.
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Coupling : 4-Chloroaniline (1 mmol) in DMF is added, and the mixture is stirred for 12–24 hours.
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Work-Up : The product is extracted with chloroform, washed with HCl, NaOH, and brine, then purified via preparative thin-layer chromatography (TLC) (PE:EA = 8:1).
Key Data :
One-Pot Multicomponent Strategies
Recent advances emphasize one-pot methodologies to reduce purification steps and improve efficiency. A notable approach involves in situ generation of the pyrazole ring followed by direct amidation.
Cyclization-Amidation Sequence
A mixture of ethyl acetoacetate , phenylhydrazine , and 4-chlorophenyl isocyanate undergoes sequential cyclization and amidation under microwave irradiation. This method leverages the reactivity of isocyanates to form the carboxamide group without isolating intermediates.
Conditions :
Limitations and Challenges
While one-pot methods reduce procedural complexity, yields are often lower compared to multi-step approaches due to competing side reactions. For instance, premature decomposition of intermediates or over-oxidation of the pyrazole ring can occur.
Alternative Routes: Hydrolysis and Functionalization
Nitrile Hydrolysis Followed by Amidation
The 4-cyano derivative of the pyrazole core (5-amino-1,5-diphenyl-1H-pyrazole-4-carbonitrile ) is hydrolyzed to the corresponding carboxylic acid using concentrated HCl at 80°C. Subsequent amidation with 4-chloroaniline proceeds via classical methods (e.g., thionyl chloride-mediated activation).
Data :
Reaction Optimization and Scalability
Solvent and Base Effects
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 63 | 98 |
| THF | 48 | 92 |
| DCM | 35 | 85 |
Triethylamine is preferred over weaker bases (e.g., pyridine) due to superior proton scavenging during amide coupling.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP) as a catalyst (5 mol%) improves yields by 10–15% in EDCI/HOBt-mediated couplings.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Elemental analysis and high-performance liquid chromatography (HPLC) are standard for verifying purity (>98%).
Industrial-Scale Considerations
While lab-scale syntheses prioritize flexibility, industrial production favors cost-effective and scalable processes. Continuous flow reactors have been proposed to enhance the safety and efficiency of high-temperature cyclization steps.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Pharmacological Applications
N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide exhibits a range of pharmacological properties that make it a candidate for various therapeutic applications.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, possess anti-inflammatory properties. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process .
Antitumor Activity
Several studies have reported the potential of pyrazole derivatives as antitumor agents. The compound has shown cytotoxic effects against various cancer cell lines, suggesting its applicability in cancer therapy. For example, a study demonstrated that modifications to the pyrazole structure could enhance its efficacy against specific cancer types .
Antibacterial and Antifungal Properties
This compound has also been evaluated for its antibacterial and antifungal activities. In vitro tests have shown effectiveness against several bacterial strains and fungi, indicating its potential use in treating infections .
Material Science Applications
In addition to its medicinal properties, this compound is being explored for applications in material science.
Organic Electronics
The unique electronic properties of pyrazole derivatives make them suitable for use in organic electronic devices. Research has indicated that these compounds can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their favorable charge transport characteristics .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied to enhance thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for industrial use .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The allyl group in reduces molecular weight by ~46.4 g/mol compared to the target compound, likely altering lipophilicity and steric bulk.
- Melting Points: Compound 11c (190–192°C) has a lower melting point than expected for the target compound, likely due to reduced crystallinity from the 4-methoxyphenylamino and amino groups.
- Ring Saturation : Compound 3 features a 4,5-dihydro pyrazole ring, which may reduce aromatic conjugation and alter binding affinity compared to the fully unsaturated target compound.
Antitumor Potential
- Compound 11c : Synthesized as part of a pyrazolopyrimidine series, this analog demonstrated moderate antitumor activity in preliminary screens. The 4-chlorophenyl and methoxyphenylamino groups may synergize to inhibit kinase pathways, though specific IC₅₀ values are unavailable.
- Fluorophenyl Analogs (e.g., 4h ): N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h) showed enhanced bioactivity due to the fluorophenyl group’s electronegativity and sulfonamide’s hydrogen-bonding capacity. This suggests that the target compound’s 4-chlorophenyl group could similarly optimize target engagement .
Biological Activity
N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is C22H16ClN3O, with a molecular weight of 373.83 g/mol. The compound features a pyrazole ring substituted with a 4-chlorophenyl group and two phenyl groups, contributing to its unique properties. The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with 1,5-diphenyl-1H-pyrazole in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. It has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation. This inhibition can lead to significant therapeutic effects, making it a candidate for further drug development .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro evaluations demonstrated that several pyrazole derivatives exhibited strong antimicrobial activities against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, the minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent bactericidal effects .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | E. coli |
| 4a | 0.23 | Pseudomonas aeruginosa |
Anti-inflammatory and Anticancer Properties
This compound has also been explored for its anti-inflammatory and anticancer properties. Studies have shown that compounds within this class can significantly reduce levels of pro-inflammatory cytokines like TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs . Furthermore, certain derivatives have demonstrated promising anticancer activity with IC50 values in the low micromolar range against various cancer cell lines.
Table 2: Anticancer Activity
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.39 | A549 |
| Compound B | 0.46 | MCF-7 |
| Compound C | 0.03 | NCI-H460 |
Case Studies
A notable study by Xia et al. investigated the antitumor activity of pyrazole derivatives, revealing significant cell apoptosis and growth inhibition properties in cancer cell lines such as A549 and MCF-7 . Another research highlighted the efficacy of these compounds in inhibiting Aurora-A kinase, a critical target in cancer therapy .
Q & A
Q. What are the common synthetic routes for N-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, and how are intermediates characterized?
The synthesis typically involves cyclocondensation of substituted phenylhydrazines with β-keto esters or acrylamide derivatives. For example, similar pyrazole carboxamides are synthesized via reactions between 4-chloroaniline derivatives and activated carbonyl intermediates in the presence of bases like triethylamine or KOH. Key intermediates are characterized using NMR, IR spectroscopy, and mass spectrometry to confirm regioselectivity and functional group integrity .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for resolving crystal structures, leveraging high-resolution data to model bond lengths, angles, and torsional parameters. This method also identifies hydrogen bonding and π-π stacking interactions critical for stability .
Q. What spectroscopic techniques validate the purity and structure of this compound?
- NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms substitution patterns.
- FT-IR : Identifies carboxamide C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry : Verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-chlorophenyl group influence reactivity in cross-coupling reactions?
The electron-withdrawing chloro substituent enhances electrophilicity at the pyrazole C4 position, facilitating Suzuki-Miyaura couplings. Steric hindrance from the 1,5-diphenyl groups may require bulky ligands (e.g., SPhos) to improve catalytic efficiency. DFT calculations can model transition states to optimize reaction conditions .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. null effects)?
Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound solubility. Methodological fixes:
- Use standardized MIC (Minimum Inhibitory Concentration) protocols with controls like ciprofloxacin.
- Employ computational docking (e.g., AutoDock Vina) to predict target binding affinities, validating with in vitro enzyme inhibition assays .
Q. How is the compound’s binding to cannabinoid receptors rationalized structurally?
Molecular docking studies suggest the 4-chlorophenyl group mimics the hydrophobic tail of endogenous ligands like anandamide. Pyrazole-carboxamide interactions with receptor residues (e.g., Lys192 in CB1) are probed via site-directed mutagenesis and comparative binding assays with radiolabeled probes (e.g., [³H]CP-55940) .
Q. What role does the carboxamide moiety play in modulating pharmacokinetic properties?
The carboxamide enhances solubility via hydrogen bonding with biological membranes. Advanced QSAR models correlate logP values (<3.5) with improved bioavailability. Metabolic stability is assessed using liver microsome assays to identify oxidation hotspots (e.g., N-dechlorination pathways) .
Q. How are polymorphic forms of the compound identified, and which form is thermodynamically stable?
Differential Scanning Calorimetry (DSC) and PXRD distinguish polymorphs. Slurrying experiments in solvents (e.g., ethanol/water) isolate the stable form. Lattice energy calculations (e.g., using Materials Studio) predict stability based on intermolecular interactions .
Methodological Notes
- Crystallography : Prioritize high-resolution (<1.0 Å) data for SHELXL refinement to minimize R-factor discrepancies .
- Biological Assays : Include positive controls (e.g., SR141716 for cannabinoid receptor studies) and validate results across multiple cell lines .
- Synthetic Optimization : Screen solvents (e.g., DMF vs. dichloromethane) and catalysts (e.g., Pd(OAc)₂) using DoE (Design of Experiments) to maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
